molecular formula C11H16O4 B158939 1,5-Pentanediol diacrylate CAS No. 36840-85-4

1,5-Pentanediol diacrylate

Cat. No. B158939
CAS RN: 36840-85-4
M. Wt: 212.24 g/mol
InChI Key: XAMCLRBWHRRBCN-UHFFFAOYSA-N
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Description

1,5-Pentanediol diacrylate (PDDA) is an organic compound used in the synthesis of polymers, coatings, and other materials. It is a polyfunctional monomer, meaning that it can form multiple bonds with other molecules and can be used in the formation of polymers. PDDA is a monomer of acrylate, which is a type of reactive monomer used to make polymers. It is a colorless liquid with a low viscosity and is soluble in many organic solvents. PDDA is used in the synthesis of polymers, coatings, and other materials due to its ability to form multiple bonds with other molecules.

Scientific Research Applications

Chemical Intermediates and Production Methods

1,5-Pentanediol (1,5-PDO) is recognized as an important chemical intermediate. It has widespread applications in producing materials like polyurethane, polyester, plastifiers, inks, paintings, and spices. The preparation technologies for 1,5-PDO are advanced and held by a few companies globally. The demand in the Chinese market is primarily met through imports. This highlights the global relevance and industrial importance of 1,5-PDO in various sectors (Hen Jun-hai, 2007).

Biosynthesis Using Escherichia coli

Innovative research has led to the development of a nonnatural pathway for the de novo production of 1,5-PDO from carbohydrates like glucose. This method involves metabolic engineering of Escherichia coli, expanding its natural lysine pathways. This groundbreaking approach paves the way for producing 1,5-PDO using renewable bioresources, thus contributing significantly to sustainable chemistry (Xuecong Cen et al., 2020).

Biomass Conversion Processes

The conversion of biomass into valuable chemicals like 1,5-PDO is an area of active research. Studies have shown that furfural, derived from biomass, can be effectively transformed into 1,5-PDO with high yields. This process involves several steps including dehydration, hydration, and hydrogenation reactions. The technological advancements in this area demonstrate the potential of biomass as a renewable source for producing 1,5-PDO, which is otherwise difficult to produce from petroleum-derived feedstocks (Z. Brentzel et al., 2017).

Catalytic Hydrogenation Techniques

Recent advances in the catalytic hydrogenation of furfural and its derivatives into 1,5-PDO highlight the green and sustainable processes being developed in this field. The design and application of various catalysts, including their types, reaction mechanisms, and structure-activity relationships, have been systematically reviewed, showcasing the progress in this research direction (Jing Tan et al., 2021).

Biorefinery Strategies for Coproduction

A biorefinery strategy focusing on the coproduction of ethanol and 1,5-PDO from lignocellulosic biomass has been proposed. This strategy involves integrating biomass fractionation with simultaneous conversion of hemicellulose and cellulose constituents into 1,5-PDO and ethanol. The economic potential of this integrated strategy is significant, making it a competitive and sustainable method for producing 1,5-PDO and ethanol simultaneously (Kefeng Huang et al., 2018).

Polymer Synthesis and Characterization

1,5-PDO is also crucial in synthesizing high molecular weight polyesters. Research in this area involves studying the synthesis, characterization, and thermo-mechanical properties of polyesters derived from biobased 1,5-PDO and aliphatic diacids. These studies provide insight into the role of 1,5-PDO in the development of new materials with potential applications in various industrial sectors (Jing-Ying Lu et al., 2017).

Mechanism of Action

Target of Action

1,5-Pentanediol diacrylate (PDDA) is a multifunctional acrylic monomer primarily used in UV and EB cure formulations . Its primary targets are the components of these formulations, where it serves to reduce viscosity and increase crosslink density .

Mode of Action

The mode of action of PDDA involves its interaction with other compounds in the adhesive or coating formulation. The acrylate groups in PDDA react with these compounds, resulting in a durable and strong bond . This interaction leads to enhanced film formation and improved performance of the coating .

Biochemical Pathways

PDDA is synthesized from 1,5-pentanediol (1,5-PDO), which is made from furfural, a chemical derived from renewable hemicellulose (biomass) sources such as wood and crop wastes . The synthesis of PDDA from 1,5-PDO represents a significant biochemical pathway . In addition, 1,5-PDO can be produced by hydrogenation of glutaric acid and its derivatives .

Result of Action

The result of PDDA’s action is the formation of a strong, durable bond in adhesive or coating formulations . It enhances film formation and improves the performance of the coating . In UV and EB cure formulations, PDDA produces nearly identical properties compared to hexanediol diacrylate (HDDA) in most formulations, with opportunities for improved performance in ink jet and adhesives formulations .

Action Environment

The action of PDDA is influenced by the environmental conditions of the UV or EB cure formulation process. Factors such as the presence of other compounds in the formulation, the intensity of UV or EB radiation, and the temperature can all influence the efficacy and stability of PDDA . Furthermore, PDDA is a bio-based material derived from renewable sources, which means its production has a minimum impact on the environment .

Future Directions

A new low viscosity bio-based UV Monomer is under development . 1,5-Pentanediol diacrylate can be scaled up to commercial quantities and will serve as a replacement monomer for a large range of UV curable coating applications .

properties

IUPAC Name

5-prop-2-enoyloxypentyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-4H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMCLRBWHRRBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190303
Record name 1,5-Pentanediyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36840-85-4
Record name 1,1′-(1,5-Pentanediyl) di-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36840-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Pentanediol diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036840854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Pentanediyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-pentanediyl diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,5-PENTANEDIOL DIACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 1,5-Pentanediol diacrylate cause allergic reactions?

A: While the provided research doesn't explicitly study allergic reactions, it does investigate the sensitizing potential of various diacrylates, including this compound, in guinea pigs. The study found that this compound exhibited an atypical sensitization pattern in the Freund's Complete Adjuvant Test (FCAT). [] While some animals showed sensitivity, the reactions were short-lived and diminished over time. This unusual pattern makes it difficult to definitively classify this compound as a sensitizer based on this study alone. Further research is needed to fully understand its potential to cause allergic reactions.

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